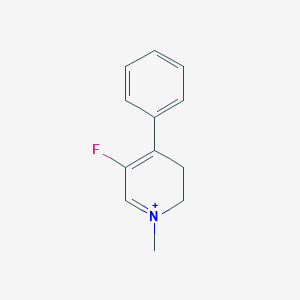

5-Fluoro-1-methyl-4-phenyl-2,3-dihydropyridin-1-ium

Description

5-Fluoro-1-methyl-4-phenyl-2,3-dihydropyridin-1-ium is a fluorinated dihydropyridinium derivative characterized by a partially saturated pyridinium ring system. The compound features a fluorine atom at the 5-position, a methyl group at the 1-position, and a phenyl substituent at the 4-position. This structure confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry, particularly in kinase inhibition or as a precursor for bioactive molecules.

Properties

CAS No. |

651321-28-7 |

|---|---|

Molecular Formula |

C12H13FN+ |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

5-fluoro-1-methyl-4-phenyl-2,3-dihydropyridin-1-ium |

InChI |

InChI=1S/C12H13FN/c1-14-8-7-11(12(13)9-14)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/q+1 |

InChI Key |

ORZSUSLOCBUDGW-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1=CC(=C(CC1)C2=CC=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-methyl-4-phenyl-2,3-dihydropyridin-1-ium typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-phenyl-2,3-dihydropyridine with methyl iodide and potassium fluoride in the presence of a suitable solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 5-Fluoro-1-methyl-4-phenyl-2,3-dihydropyridin-1-ium may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-methyl-4-phenyl-2,3-dihydropyridin-1-ium undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridinium salts.

Reduction: Reduction reactions can convert the compound into its reduced form.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium salts, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-Fluoro-1-methyl-4-phenyl-2,3-dihydropyridin-1-ium has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-1-methyl-4-phenyl-2,3-dihydropyridin-1-ium involves its interaction with specific molecular targets and pathways. The fluorine atom and phenyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Electronic and Steric Properties

- The fluorine atom at C5 introduces electron-withdrawing effects, while the phenyl group at C4 contributes steric bulk .

- Compound 5 (Patent): The neutral pyrido-pyrimidinone core reduces reactivity compared to the cationic target compound. The 3-fluoro-4-methoxyphenyl group combines electron-withdrawing (F) and electron-donating (OCH₃) effects, which may modulate solubility and target affinity .

Pharmacological Implications

- The target compound’s partial saturation may allow for better membrane permeability than fully aromatic analogs. However, its cationic charge could limit bioavailability in physiological environments.

- The dual methoxy groups likely enhance solubility compared to the mono-fluorinated target compound .

Research Findings and Limitations

While the patent data provides structural insights, direct pharmacological or physicochemical data for 5-Fluoro-1-methyl-4-phenyl-2,3-dihydropyridin-1-ium are absent in the provided evidence. Comparative analysis relies on extrapolation from analogs:

- Fluorine substitution is a common strategy to improve metabolic stability and binding affinity across all compounds.

- The dihydropyridinium core’s charge may limit applications compared to neutral bicyclic systems in Compounds 5–15, which are better suited for oral administration.

Biological Activity

5-Fluoro-1-methyl-4-phenyl-2,3-dihydropyridin-1-ium is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on diverse research findings.

- Molecular Formula : C12H12FN

- Molecular Weight : 201.24 g/mol

- CAS Number : 20127-58-6

Synthesis

The synthesis of 5-Fluoro-1-methyl-4-phenyl-2,3-dihydropyridin-1-ium typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired dihydropyridine structure. Specific methods may vary, but general strategies include cyclization reactions involving fluorinated precursors.

Anticancer Activity

Research has demonstrated that 5-Fluoro-1-methyl-4-phenyl-2,3-dihydropyridin-1-ium exhibits significant anticancer properties. A study evaluated its efficacy against L1210 mouse leukemia cells, revealing potent inhibition of cell proliferation with IC50 values in the nanomolar range. The mechanism appears to involve the release of active metabolites that interfere with nucleic acid synthesis, as indicated by reversibility upon thymidine addition .

Neuroprotective Effects

In vitro studies suggest that this compound may possess neuroprotective qualities. It has been shown to inhibit neuronal apoptosis and reduce oxidative stress markers in neuronal cell lines. This activity is particularly relevant for neurodegenerative diseases where oxidative damage plays a critical role.

Antimicrobial Activity

5-Fluoro-1-methyl-4-phenyl-2,3-dihydropyridin-1-ium has also been tested for antimicrobial properties. Preliminary results indicate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

The biological activity of 5-Fluoro-1-methyl-4-phenyl-2,3-dihydropyridin-1-ium can be attributed to its ability to modulate several biochemical pathways:

- Inhibition of DNA Synthesis : By releasing active metabolites that mimic nucleotides.

- Antioxidant Properties : Reducing reactive oxygen species (ROS) levels in cells.

- Cell Cycle Arrest : Inducing cell cycle checkpoints that prevent cancer cell proliferation.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.